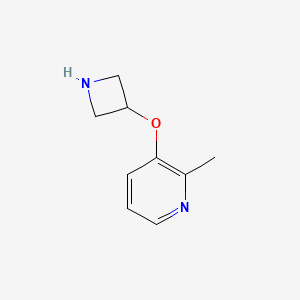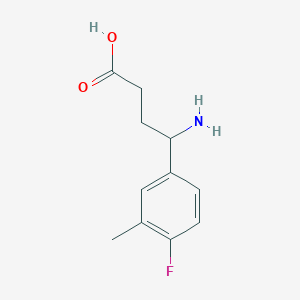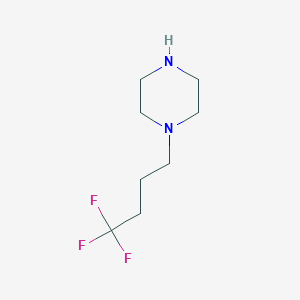
1-(4,4,4-Trifluorobutyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4,4-Trifluorobutyl)piperazine is a chemical compound with the molecular formula C8H15F3N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The trifluorobutyl group attached to the piperazine ring enhances its chemical properties, making it useful in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,4-Trifluorobutyl)piperazine typically involves the reaction of piperazine with 4,4,4-trifluorobutyl halides under basic conditions. One common method includes the use of sodium hydride as a base to deprotonate the piperazine, followed by the addition of 4,4,4-trifluorobutyl bromide to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,4,4-Trifluorobutyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the trifluorobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-sulfonyl derivatives.
Applications De Recherche Scientifique
1-(4,4,4-Trifluorobutyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(4,4,4-Trifluorobutyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluorobutyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The compound can modulate the activity of neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Fluorobutyl)piperazine
- 1-(4-Chlorobutyl)piperazine
- 1-(4-Bromobutyl)piperazine
Uniqueness
1-(4,4,4-Trifluorobutyl)piperazine is unique due to the presence of the trifluorobutyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can enhance the compound’s stability and reactivity compared to its non-fluorinated counterparts .
Propriétés
Formule moléculaire |
C8H15F3N2 |
|---|---|
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
1-(4,4,4-trifluorobutyl)piperazine |
InChI |
InChI=1S/C8H15F3N2/c9-8(10,11)2-1-5-13-6-3-12-4-7-13/h12H,1-7H2 |
Clé InChI |
YYJHJSKOFAMOHJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



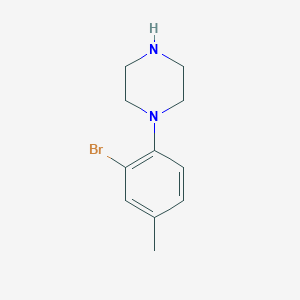
![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B13588149.png)
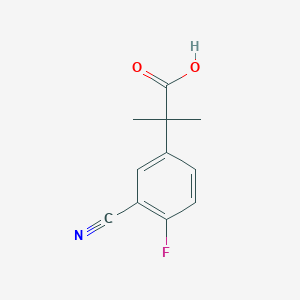



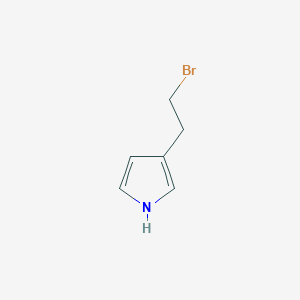
![4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride](/img/structure/B13588175.png)
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide](/img/structure/B13588176.png)

